molecular formula C12H15NO2 B13013212 Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate

Cat. No.: B13013212
M. Wt: 205.25 g/mol
InChI Key: JUGDBGPNWMSSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing rings that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate typically involves the formation of the azepine ring through cyclization reactions. One common method is the Eschweiler–Clark reaction, which involves the reduction of imines to amines using formaldehyde and formic acid . The key step in the synthesis is the formation of the azepine ring, which can be achieved under specific reaction conditions such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives such as:

Uniqueness

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate is unique due to its specific structural features and potential biological activities. Its methyl ester group and the specific arrangement of atoms in the azepine ring contribute to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10/h4-5,7,13H,2-3,6,8H2,1H3

InChI Key

JUGDBGPNWMSSRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCNC2)C=C1

Origin of Product

United States

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